1-Methyl-2-(trichloroacetyl)imidazole
Description
Contextualization of Imidazole (B134444) Derivatives in Chemical Research
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif found in a vast array of biologically and industrially important molecules. bldpharm.comchemicalbook.comsigmaaldrich.com Its derivatives are integral components of natural products like the amino acid histidine, histamine, and biotin, as well as numerous pharmaceuticals, including antifungal agents and proton pump inhibitors. cymitquimica.comamadischem.com The unique electronic properties of the imidazole ring, characterized by its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, bestow upon it the ability to act as a nucleophile, a base, a ligand for metal catalysts, and a precursor to N-heterocyclic carbenes (NHCs). cymitquimica.comamadischem.com This chemical adaptability has made imidazole and its derivatives a subject of intense research, leading to the development of a wide spectrum of synthetic methodologies for their preparation and functionalization. arctomsci.comajchem-a.com Their importance is underscored by their frequent appearance in compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. sigmaaldrich.comamadischem.com
Significance of Acyl Imidazoles as Reactive Intermediates and Reagents
The N-acylation of imidazoles generates a class of compounds known as acyl imidazoles or azolides, which exhibit significantly enhanced reactivity compared to typical amides. cymitquimica.com This heightened reactivity stems from the electronic nature of the imidazole ring, which acts as a good leaving group, facilitating nucleophilic acyl substitution reactions. Unlike the robust and generally unreactive nature of standard amide bonds, the C-N bond in an acyl imidazole is readily cleaved by a variety of nucleophiles. cymitquimica.com
This property makes acyl imidazoles valuable as "activated" carboxylic acid derivatives and efficient acyl transfer reagents in organic synthesis. cymitquimica.comontosight.ai They offer a balance of reactivity and stability, being more reactive than esters but generally more stable and easier to handle than acid chlorides or anhydrides. Their utility extends to peptide synthesis, the formation of esters and other amides, and various carbon-carbon bond-forming reactions. cymitquimica.comontosight.ai The tunable nature of their reactivity, which can be modulated by substituents on the imidazole ring, further enhances their appeal as versatile tools for synthetic chemists. ontosight.ai
Structural Features and Chemical Versatility of 1-Methyl-2-(trichloroacetyl)imidazole
This compound is a specific acyl imidazole that combines the reactive nature of the acyl imidazole moiety with the powerful electron-withdrawing effect of a trichloroacetyl group. This combination results in a highly electrophilic carbonyl carbon, making the compound an exceptionally potent acylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 30148-23-3 |
| Molecular Formula | C₆H₅Cl₃N₂O |
| Molecular Weight | 227.48 g/mol |
| Appearance | Pale Beige to Beige Solid |
This data is compiled from multiple chemical supplier and database entries. sigmaaldrich.combiosynth.comresearchgate.net
The synthesis of this compound has been optimized to improve yield and purity, avoiding cumbersome purification techniques like column chromatography. An improved method involves the reaction of N-methylimidazole with trichloroacetyl chloride in acetonitrile (B52724), followed by the addition of N-methylmorpholine as a base. tandfonline.com This procedure results in a high yield of the crystalline product. tandfonline.com
The chemical versatility of this compound is demonstrated by its reactivity and utility as a synthetic intermediate. The trichloroacetyl group is a key functional handle that can be readily transformed. For instance, it can be converted with facility into carboxylic acids, esters, or amides. tandfonline.com This makes the compound a valuable starting material for constructing more complex molecules, such as the oligoamides known as lexitropsins, which are of interest for their potential to regulate gene expression. tandfonline.com
Furthermore, the imidazole ring itself can be functionalized. The compound serves as a useful substrate for nitration at the 4-position of the imidazole ring. Subsequent reduction of the nitro group provides an entry point for introducing an amino group, further expanding its synthetic potential. tandfonline.com However, the high reactivity of this compound also contributes to its instability. It is susceptible to hydrolysis, particularly in the presence of moisture or base, which leads to the formation of 1-methylimidazole-2-carboxylic acid via a haloform-type reaction. tandfonline.com Consequently, it requires storage at low temperatures under an inert atmosphere. sigmaaldrich.comtandfonline.com
Overview of Research Trajectories for Highly Functionalized Heterocyclic Compounds
The development of highly functionalized heterocyclic compounds is a major focus in contemporary organic and medicinal chemistry. slideshare.netsemanticscholar.org Research in this area is driven by the continual need for new therapeutic agents, functional materials, and catalysts. biosynth.comsemanticscholar.org Several key trends define the current research landscape.
One significant trajectory is the development of novel catalytic methods for the synthesis and functionalization of heterocycles. slideshare.net This includes the use of transition metal catalysis and organocatalysis to achieve previously difficult transformations with high efficiency and selectivity. organic-chemistry.org Techniques such as C-H bond activation and functionalization are particularly prominent, as they offer a more atom-economical approach to modifying heterocyclic cores by avoiding the need for pre-functionalized starting materials. organic-chemistry.org
Another major research direction is the synthesis of complex, poly-substituted, and fused heterocyclic systems. arctomsci.com The goal is to explore a broader chemical space to identify molecules with novel biological activities or material properties. This often involves the development of multi-component reactions and tandem or cascade reaction sequences that can rapidly build molecular complexity from simple precursors. The pursuit of "green" or sustainable synthetic methods, utilizing less hazardous solvents, microwave assistance, and reusable catalysts, is also a growing priority in the synthesis of these compounds. arctomsci.com The utility of reagents like this compound fits within this context, providing a reactive building block for the efficient construction of such highly functionalized heterocyclic targets. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-methylimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODGUAUPMUUXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 1 Methyl 2 Trichloroacetyl Imidazole
Role as an Acylating Agent
1-Methyl-2-(trichloroacetyl)imidazole serves as a potent acylating agent, a characteristic attributed to the high reactivity of the exocyclic amide bond. N-acylimidazoles, in general, are more susceptible to nucleophilic attack at the acyl carbon than typical amides due to the reduced resonance stabilization of the N-C=O bond and the electron-withdrawing nature of the imidazole (B134444) ring, which makes it a good leaving group.
Nucleophilic Acylation Reactions
The primary role of this compound in organic synthesis is to transfer the trichloroacetyl group to a variety of nucleophiles. The general mechanism for this nucleophilic acyl substitution proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon of the trichloroacetyl group. Subsequently, the tetrahedral intermediate collapses, leading to the expulsion of the 1-methylimidazole (B24206) anion, which is a relatively stable leaving group.
Common nucleophiles that readily react with this compound include:
Alcohols: To form trichloroacetate (B1195264) esters.
Amines: To yield trichloroacetamides.
Thiols: To produce trichloroacetyl thioesters.
Water: Resulting in hydrolysis to form trichloroacetic acid and 1-methylimidazole.
The general reaction scheme can be depicted as follows:
R-NuH + this compound → R-Nu-C(=O)CCl₃ + 1-Methylimidazole
Where R-NuH represents a nucleophile such as an alcohol (R-OH), amine (R-NH₂), or thiol (R-SH).
Reactivity of the Trichloroacetyl Moiety
The trichloroacetyl group is a highly activated acyl moiety. The presence of three electron-withdrawing chlorine atoms on the α-carbon significantly increases the electrophilicity of the carbonyl carbon. This inductive effect makes the carbonyl carbon more susceptible to nucleophilic attack compared to a standard acetyl group.
The reactivity of the trichloroacetyl moiety can be modulated by the reaction conditions. While generally stable under neutral or mildly acidic conditions, its reactivity is significantly enhanced under basic conditions, which promote the deprotonation of the nucleophile, increasing its nucleophilicity.
Transformations Involving the Trichloroacetyl Group
The trichloroacetyl group of this compound can be readily transformed into other functional groups, highlighting its versatility as a synthetic intermediate.
Conversion to Carboxylic Acids, Esters, and Amides
Hydrolysis to Carboxylic Acid: Under aqueous basic conditions, such as treatment with sodium hydroxide, this compound undergoes hydrolysis to yield 1-methylimidazole-2-carboxylic acid and chloroform. This reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the departure of the trichloromethyl anion (⁻CCl₃), which is subsequently protonated.
Esterification and Amidation: The resulting 1-methylimidazole-2-carboxylic acid can be further converted into esters and amides through standard coupling reactions. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation can be carried out by activating the carboxylic acid (e.g., with a carbodiimide) and then treating it with an amine.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | NaOH (aq), Heat | 1-Methylimidazole-2-carboxylic acid |
| Esterification | R-OH, H⁺ catalyst | Methyl 1-methylimidazole-2-carboxylate |
| Amidation | 1. Activating agent (e.g., DCC) 2. R-NH₂ | N-Alkyl-1-methylimidazole-2-carboxamide |
Carbonyl Reactivity and Derivative Formation
The carbonyl group within the trichloroacetyl moiety exhibits typical carbonyl reactivity, although its high electrophilicity influences the stability of the resulting derivatives. For instance, it can react with hydrazines to form hydrazones and with hydroxylamine to form oximes. However, these derivatives may be susceptible to further reactions or rearrangements due to the presence of the trichloromethyl group.
Electrophilic and Nucleophilic Substitutions on the Imidazole Ring System
The imidazole ring in this compound is influenced by two key substituents: the electron-donating methyl group at the N1 position and the strongly electron-withdrawing trichloroacetyl group at the C2 position.
Nucleophilic Substitution: Nucleophilic aromatic substitution on the imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. In this compound, the trichloroacetyl group at the C2 position makes this position highly electron-deficient. If a suitable leaving group were present at the C4 or C5 position (e.g., a halogen), nucleophilic attack at that position could be facilitated. However, direct nucleophilic substitution on the C-H bonds of the imidazole ring is unlikely under normal conditions.
Regioselective Nitration at Position 4 and Subsequent Reduction
Electrophilic substitution on the 1-methylimidazole ring is influenced by the directing effects of both the 1-methyl group and the 2-trichloroacetyl group. The 1-methyl group is an activating group that directs incoming electrophiles to the C2, C4, and C5 positions. Conversely, the 2-trichloroacetyl group is a strong deactivating group due to its electron-withdrawing nature, directing electrophiles to the C4 position. The confluence of these effects leads to a predicted high regioselectivity for electrophilic substitution at the C4 position.
In the case of nitration, typically carried out with a mixture of nitric acid and sulfuric acid, the active electrophile is the nitronium ion (NO₂⁺). The reaction is expected to proceed via electrophilic aromatic substitution, yielding 1-methyl-4-nitro-2-(trichloroacetyl)imidazole as the major product.
Table 1: Directing Effects of Substituents on the Imidazole Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| 1-Methyl | N1 | Electron-donating | Activating (ortho, para-directing) |
The nitro group, once introduced at the C4 position, can be readily converted to an amino group through standard reduction protocols. Common methods for this transformation include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or treatment with reducing metals in acidic media (e.g., tin or iron in hydrochloric acid). This two-step sequence provides a synthetic route to 4-amino-1-methyl-2-(trichloroacetyl)imidazole.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental organometallic reaction, most commonly involving the exchange of a halogen atom (Br, I, or Cl) on an aromatic or vinyl carbon with a metal, typically lithium from an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.org While this compound lacks a halogen on the imidazole ring, the trichloroacetyl group presents three chlorine atoms that could potentially undergo this reaction.
The reaction of an organolithium reagent with the trichloroacetyl moiety is not a classic metal-halogen exchange on an aromatic ring but would target the C-Cl bonds. This process is complex and can compete with nucleophilic attack at the carbonyl carbon. If a metal-halogen exchange were to occur, it would likely involve the formation of a transient α,α-dichloro-α-lithio intermediate. This highly unstable species could then undergo further reactions, such as rearrangement or elimination. The exchange rates typically follow the trend I > Br > Cl, making the exchange with chlorine atoms the slowest and most challenging. wikipedia.org
Table 2: Potential Reaction Pathways of n-BuLi with this compound
| Reaction Type | Site of Attack | Potential Intermediate/Product |
|---|---|---|
| Nucleophilic Addition | Carbonyl Carbon | Tertiary alcohol (after workup) |
| Metal-Halogen Exchange | Chlorine Atom | α,α-dichloro-α-lithio intermediate |
The outcome of the reaction is highly dependent on factors such as temperature, solvent, and the specific organolithium reagent used. Low temperatures often favor metal-halogen exchange over nucleophilic addition. ethz.ch
Hydrolytic Stability and Decomposition Pathways
Hydrolysis to 1-Methylimidazole-2-carboxylic Acid in Moist Environments
Acylimidazoles are known to be susceptible to hydrolysis. cdnsciencepub.comresearchgate.netresearchgate.net The trichloroacetyl group in this compound renders the carbonyl carbon highly electrophilic and thus particularly prone to nucleophilic attack by water. In the presence of moisture, the compound is expected to undergo hydrolysis.
The primary pathway for hydrolysis involves the nucleophilic addition of a water molecule to the carbonyl carbon, forming a tetrahedral intermediate. cdnsciencepub.com Subsequent collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, releasing the stable 1-methylimidazole leaving group and forming trichloroacetic acid.
C₆H₅Cl₃N₂O + 2 H₂O → C₅H₆N₂O₂ + 3 HCl
This pathway results in the formation of 1-methylimidazole-2-carboxylic acid and hydrochloric acid.
Influence of Catalytic Impurities on Stability
The stability of this compound can be significantly compromised by the presence of catalytic impurities. qingmupharm.comaquigenbio.comnih.gov Due to the high reactivity of the acylimidazole linkage, both acidic and basic impurities can accelerate its decomposition, primarily through hydrolysis.
Basic Impurities: Nucleophiles or bases can directly attack the electrophilic carbonyl carbon or deprotonate an attacking water molecule, increasing its nucleophilicity and accelerating the rate of hydrolysis.
Acidic Impurities: Acidic impurities can protonate the nitrogen atom of the imidazole ring, which can affect the electronic properties of the molecule. However, studies on acylimidazole hydrolysis have shown that the reaction is generally not acid-catalyzed, and rates can even decrease with increasing acidity as the substrate becomes fully protonated and less reactive. cdnsciencepub.com
The presence of reactive impurities, even at trace levels, can lead to a reduced shelf-life for the compound by promoting degradation. aquigenbio.comnih.gov Therefore, maintaining a high level of purity and storing the compound under anhydrous conditions are crucial for its stability.
Rearrangement Reactions Involving the Imidazole and Trichloroacetyl Moieties
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or substituent groups of a molecule are rearranged. While acyl group migrations are known in various heterocyclic systems, specific rearrangement reactions involving the intact this compound molecule are not well-documented in the literature.
Hypothetically, rearrangements could involve the migration of the trichloroacetyl group from the C2 position to another position on the ring or to the N1-methyl group, though such processes are not common for 2-acylimidazoles. Another possibility could involve rearrangements within the trichloroacetyl group itself, particularly if reactive intermediates like carbanions or carbocations are formed, for instance, during metal-halogen exchange reactions. Research on related compounds, such as trichloroacetimidates, has shown they can undergo thermal or Lewis acid-catalyzed rearrangements to form trichloroacetamides, indicating the potential mobility of trichloroacetyl-derived groups under certain conditions. syr.edu However, without specific experimental evidence, these remain theoretical possibilities for this compound.
Mechanistic Investigations of this compound Reactivity
The reactivity of this compound can be understood through established reaction mechanisms.
Regioselective Nitration: The mechanism of nitration at the C4 position follows the classical pathway for electrophilic aromatic substitution. masterorganicchemistry.com
Formation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Nucleophilic Attack: The π-system of the imidazole ring attacks the nitronium ion. This attack is directed to the C4 position, and it is the rate-determining step. This forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes the proton from the C4 carbon, restoring the aromaticity of the imidazole ring and yielding the final product, 1-methyl-4-nitro-2-(trichloroacetyl)imidazole.
Hydrolysis: The hydrolysis of the acylimidazole linkage proceeds via a nucleophilic acyl substitution mechanism, likely involving a tetrahedral intermediate. cdnsciencepub.comresearchgate.net
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon of the trichloroacetyl group.
Formation of Tetrahedral Intermediate: This addition results in a neutral, tetrahedral intermediate. Proton transfers can occur to facilitate the next step.
Leaving Group Departure: The intermediate collapses, and the C-N bond cleaves, expelling the 1-methylimidazole moiety, which is a good leaving group. This step is often facilitated by protonation of the imidazole nitrogen.
Final Products: This process yields trichloroacetic acid and 1-methylimidazole.
Metal-Halogen Exchange: The proposed mechanism for a metal-halogen exchange at the trichloroacetyl group with an organolithium reagent (RLi) is more speculative but is thought to proceed through an 'ate-complex'. princeton.edu
Formation of an Ate-Complex: The nucleophilic alkyl group of the organolithium reagent coordinates to one of the chlorine atoms, forming a transient, hypervalent 'ate-complex'.
Exchange: This complex then rearranges, leading to the expulsion of an alkyl halide (R-Cl) and the formation of a new organolithium species, an α,α-dichloro-α-lithio ketone derivative.
Proposed Reaction Mechanisms for Key Transformations
The reactions of this compound are characterized by nucleophilic acyl substitution, where a nucleophile attacks the electron-deficient carbonyl carbon, leading to the displacement of the 1-methylimidazole moiety. The trichloroacetyl group significantly influences the reaction pathway.
One of the key transformations of this compound is its hydrolysis. In the presence of moist air, it readily hydrolyzes to form 1-methylimidazole-2-carboxylic acid tandfonline.com. This transformation is suggested to proceed via a haloform reaction mechanism. The proposed pathway likely involves the initial attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent deprotonation and elimination of the trichloromethyl anion (-CCl3), a relatively stable carbanion due to the inductive effect of the three chlorine atoms, is a critical step. The -CCl3 anion then abstracts a proton from the carboxylic acid intermediate or the solvent to form chloroform.
Kinetic Studies of Reactivity Profiles
While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity profile can be inferred from the behavior of related acylimidazoles. The rate of nucleophilic acyl substitution reactions is highly dependent on the electrophilicity of the carbonyl carbon and the nature of the leaving group.
The presence of the trichloroacetyl group, a strong electron-withdrawing group, is expected to significantly accelerate the rate of nucleophilic attack compared to acylimidazoles with electron-donating or less electron-withdrawing groups saskoer.caucalgary.ca. This enhanced reactivity is a key characteristic of this compound.
Studies on the hydrolysis of other N-acylimidazoles have shown that the reaction can be subject to catalysis by both acids and bases. The rate of hydrolysis is also influenced by the pKa of the leaving group imidazole. For this compound, the 1-methylimidazole leaving group has a pKa that makes it a reasonably good leaving group, contributing to a facile acyl transfer.
It has been noted that the stability of this compound is compromised in the presence of bases such as triethylamine or even its parent imidazole, N-methylimidazole, leading to complete hydrolysis within hours tandfonline.com. This observation suggests that the hydrolysis is base-catalyzed, with the base facilitating the initial nucleophilic attack of water or hydroxide ions.
A hypothetical kinetic study would likely reveal a second-order rate law for its reaction with a nucleophile, being first order in both the acylimidazole and the nucleophile. The rate constant (k) would be expected to be significantly larger than that for acetyl or benzoyl derivatives of 1-methylimidazole due to the electronic effect of the trichloroacetyl group.
Influence of Solvent and Temperature on Reaction Outcomes
The outcomes of reactions involving this compound are profoundly influenced by the choice of solvent and the reaction temperature. These factors can affect not only the rate of reaction but also the stability of the compound itself.
Solvent Effects: The choice of solvent plays a critical role in the stability and reactivity of this compound. A 1% solution of the compound in dry dichloromethane is reported to be stable for two months, indicating that non-polar, aprotic solvents are suitable for its storage tandfonline.com. In contrast, the presence of moisture leads to rapid hydrolysis tandfonline.com.
Polar aprotic solvents, such as acetonitrile (B52724), are used in its synthesis, suggesting that the compound is relatively stable in such media in the absence of nucleophiles tandfonline.com. However, in reactions involving charged nucleophiles or the formation of charged intermediates, polar solvents would be expected to stabilize these species and thus accelerate the reaction rate. The effect of polar protic solvents, like alcohols, would be twofold: they can act as nucleophiles themselves (leading to alcoholysis) and their hydrogen-bonding ability can solvate and potentially stabilize the transition state.
Temperature Effects: Temperature has a pronounced effect on the stability of this compound. It is reported to be unstable at room temperature tandfonline.com. For storage, a temperature of -30°C is recommended, at which it is stable for more than three months tandfonline.com. This indicates a significant temperature dependence on its decomposition rate.
In terms of reaction outcomes, increasing the temperature will generally increase the rate of desired acyl transfer reactions. However, for a thermally labile compound like this, higher temperatures can also lead to an increased rate of decomposition, potentially lowering the yield of the desired product. Therefore, a careful balance of temperature is necessary to achieve optimal reaction outcomes. For many of its synthetic applications, reactions are likely carried out at low temperatures to control its high reactivity and minimize degradation.
The following table summarizes the expected influence of solvent and temperature on the reactivity of this compound based on available information and general principles of physical organic chemistry.
| Parameter | Condition | Expected Influence on Reactivity/Stability | Rationale |
| Solvent | Non-polar, aprotic (e.g., Dichloromethane) | High stability, moderate reaction rates | Minimizes solvolysis and stabilizes the reactant. |
| Polar, aprotic (e.g., Acetonitrile) | Moderate stability, faster reaction rates | Can stabilize polar transition states, accelerating the reaction. | |
| Polar, protic (e.g., Water, Alcohols) | Low stability, rapid solvolysis | Acts as a nucleophile, leading to hydrolysis or alcoholysis. | |
| Temperature | Low (-30°C) | High stability | Minimizes decomposition pathways. |
| Room Temperature | Low stability, prone to decomposition | Sufficient thermal energy for decomposition pathways to become significant. | |
| Elevated | Very low stability, rapid reaction/decomposition | Increases rates of both desired reactions and decomposition. |
Applications of 1 Methyl 2 Trichloroacetyl Imidazole As a Versatile Synthetic Reagent and Building Block
Utilization in the Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, particularly those containing an imidazole (B134444) core, is a significant area of medicinal and materials chemistry. Imidazole derivatives form the basis of numerous pharmaceuticals and functional materials.
Preparation of Novel Imidazole Derivatives
The synthesis of novel imidazole derivatives is a field of intense research, with various established methods such as the van Leusen reaction, Debus-Radziszewski synthesis, and transformations of mesoionic compounds. nih.govpharm.or.jpresearchgate.net 1-Methyl-2-(trichloroacetyl)imidazole is itself a substituted imidazole derivative. cymitquimica.com While it represents a functionalized imidazole, its specific use as a starting material or reagent for the synthesis of other novel imidazole structures is not extensively detailed in the surveyed literature.
Construction of Fused Imidazole Ring Systems
Fused imidazole ring systems, such as imidazo[1,2-b]pyridazines and pyrrolo[1,2-a]imidazoles, are important structural motifs in medicinal chemistry. rsc.org Synthetic strategies to access these complex scaffolds often involve intramolecular cyclization or ring transformation reactions. rsc.orgrsc.org The role of this compound in these specific synthetic pathways to create fused ring systems is not explicitly described in available research.
Synthesis of Pyrrole (B145914) and Benzimidazole (B57391) Derivatives
Pyrrole and benzimidazole moieties are key components in many biologically active compounds. nih.govnih.gov Methodologies for their synthesis are diverse, often tailored to achieve specific substitution patterns. nih.govresearchgate.net this compound is classified among benzimidazole and imidazole derivatives, highlighting its structural relevance to this class of heterocycles. cymitquimica.com However, its direct application as a reagent in the primary synthesis of other pyrrole or benzimidazole rings is not a focus of the available scientific literature.
Application in the Construction of Oligoamides and Polyamides
The most significant application of this compound and its structural motifs is in the synthesis of pyrrole-imidazole (Py-Im) polyamides, a class of synthetic oligomers designed for the sequence-specific recognition of the minor groove of double-stranded DNA. nih.govstrath.ac.uk
Building Block for DNA-Recognizing Polyamides
Pyrrole-imidazole (Py-Im) polyamides are programmable ligands that can bind to predetermined DNA sequences with high affinity and specificity, rivaling that of some natural DNA-binding proteins. nih.govnih.gov This recognition is governed by a set of "pairing rules" where an imidazole/pyrrole (Im/Py) pair on opposite strands of the polyamide recognizes a G•C base pair, while a Py/Py pair is degenerate for T•A and A•T base pairs. caltech.edu
These complex macromolecules are assembled from monomeric building blocks of N-methylpyrrole and N-methylimidazole amino acids. caltech.eduacs.org The core structure of this compound is foundational to the N-methylimidazole monomers used in these syntheses. Furthermore, the parent compound, this compound, has been identified as a small molecule that interacts with and binds to the minor groove of DNA, causing conformational changes. biosynth.com This inherent DNA-binding capability underscores its importance as a foundational structure for developing more complex and sequence-specific polyamide binders.
Strategies for Solid-Phase Synthesis of Polyamides
The efficient construction of complex Py-Im polyamides is predominantly achieved through solid-phase synthesis. acs.orgscientific.net This methodology allows for the rapid and systematic assembly of polyamide chains, making it possible to create a large number of diverse molecules for screening and analysis. caltech.edu The process involves the sequential coupling of protected amino acid monomers on a solid polymer support, or resin. caltech.eduscientific.net
Several key strategies have been developed, primarily differing in the type of protecting groups used for the amine functionality of the monomer building blocks.
Boc-Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The synthesis involves cycles of deprotection using trifluoroacetic acid (TFA), followed by coupling of the next Boc-protected monomer (e.g., Boc-Im-acid or Boc-Py-OBt ester). caltech.edu This has been a foundational method for both manual and machine-assisted polyamide synthesis. caltech.edu
Fmoc-Strategy: An alternative method employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This strategy offers different conditions for deprotection, which can be advantageous for certain sensitive sequences.
Mtt-Strategy: More recently, the 4-methyltrityl (Mtt) protecting group has been introduced for the solid-phase synthesis of polyamides. nih.gov This methodology is reported to be mild and orthogonal to other protecting groups, potentially increasing the synthetic diversity and compatibility with sensitive molecules. nih.gov
The choice of resin is also critical, with various supports like PAM resin and Wang resin being commonly employed to anchor the growing polyamide chain. scientific.net Upon completion of the sequence, the polyamide is cleaved from the resin, typically through aminolysis, to yield the final product. caltech.edu
Table 1: Comparison of Solid-Phase Synthesis Strategies for Pyrrole-Imidazole Polyamides
| Strategy | Protecting Group | Deprotection Condition | Key Monomers | Typical Resin Support |
|---|---|---|---|---|
| Boc-Chemistry | tert-butyloxycarbonyl (Boc) | Acidic (e.g., Trifluoroacetic Acid) | Boc-Im-OH, Boc-Py-OH | PAM resin |
| Fmoc-Chemistry | 9-fluorenylmethyloxycarbonyl (Fmoc) | Basic (e.g., Piperidine) | Fmoc-Im-OH, Fmoc-Py-OH | Wang resin, CLEAR resin |
Role in the Generation of Chiral Compounds and Ligands
The strategic placement of a reactive trichloroacetyl group at the C-2 position of the 1-methylimidazole (B24206) core renders this compound a valuable precursor in the synthesis of chiral molecules. Its utility extends to the formation of specialized ionic liquids and as an intermediate in enantioselective transformations.
Precursor for C-2 Substituted Imidazole Chiral Ionic Liquids
While direct evidence for the use of this compound as a starting material for C-2 substituted imidazole chiral ionic liquids (CILs) is not extensively documented in readily available literature, its structure suggests a plausible synthetic route. The highly electrophilic carbonyl carbon of the trichloroacetyl group is susceptible to nucleophilic attack. This reactivity could be exploited by using chiral amines or alcohols as nucleophiles. The subsequent displacement of the trichloroacetate (B1195264) group would lead to the formation of a C-2 functionalized 1-methylimidazole cation, a key component of a chiral ionic liquid.
The general synthetic strategy for imidazolium-based ionic liquids often involves the quaternization of an N-substituted imidazole with an alkyl halide. nih.gov In a hypothetical application of this compound, a chiral nucleophile could first be introduced at the C-2 position, followed by quaternization of the second nitrogen atom of the imidazole ring to yield the final chiral ionic liquid. The synthesis of chiral imidazolium (B1220033) salts has been successfully achieved from various chiral precursors, such as those derived from camphor, β-pinene, and tartaric acid, highlighting the diverse approaches to creating these specialized solvents. researchgate.netrsc.orgnih.gov
Table 1: Plausible Synthesis of C-2 Substituted Imidazole Chiral Ionic Liquids
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | This compound | Chiral Amine/Alcohol | C-2 Substituted 1-Methylimidazole |
| 2 | C-2 Substituted 1-Methylimidazole | Alkyl Halide | C-2 Substituted Chiral Imidazolium Salt |
Enantioselective Synthesis via Trichloroacetyl Intermediates
The trichloroacetyl group in this compound can serve as a reactive handle in enantioselective synthesis. Although specific examples involving this exact compound are not prevalent in the reviewed literature, the broader class of 2-acylimidazoles has been shown to be effective in stereodivergent synthesis. snnu.edu.cnnih.gov This suggests the potential for this compound to participate in similar transformations.
In such reactions, the 2-acylimidazole moiety can coordinate to a chiral catalyst, which then directs the stereochemical outcome of a subsequent reaction, for instance, an alkylation or an aldol (B89426) condensation. The trichloroacetyl group, being a good leaving group, could facilitate nucleophilic acyl substitution reactions with chiral nucleophiles, leading to the formation of chiral products. The resulting chiral acylimidazole derivative could then be further transformed. A notable example in the broader context of acylimidazoles is their use as ester or amide surrogates in asymmetric catalysis. researchgate.net
Contributions to Complex Organic Molecule Synthesis
The reactivity of this compound makes it a potential building block in the assembly of complex organic structures, including those of biological and pharmaceutical relevance.
Use in Glycosylation Reactions
While there is no direct mention in the searched literature of this compound being used in glycosylation reactions, its structural features are analogous to other reagents known to promote such transformations. Glycosylation often involves the activation of a glycosyl donor by a promoter, frequently a Lewis acid, to facilitate its reaction with a glycosyl acceptor. Trichloroacetimidates are a well-established class of glycosyl donors.
Given that this compound possesses a trichloroacetyl group, it could hypothetically act as an activator or be part of a system that generates a reactive glycosylating agent in situ. The imidazole moiety itself can act as a nucleophilic catalyst in various acyl transfer reactions. cdnsciencepub.comresearchgate.net
Intermediate in Multi-Step Synthetic Sequences
The application of this compound as an intermediate in multi-step syntheses is supported by the versatile reactivity of the 2-acylimidazole scaffold. These compounds are recognized as valuable building blocks in organic synthesis. snnu.edu.cnnih.govresearchgate.net The trichloroacetyl group can be transformed into a variety of other functional groups, or it can be displaced by nucleophiles to introduce new substituents at the C-2 position of the imidazole ring.
For instance, the catalytic stereodivergent allylic alkylation of 2-acylimidazoles has been successfully employed in the synthesis of natural products. snnu.edu.cnnih.gov This demonstrates the potential of compounds like this compound to serve as key intermediates in the construction of complex molecular architectures with high stereochemical control.
Potential as a Catalyst or Precursor to Catalytic Systems
The imidazole core is a fundamental component of N-heterocyclic carbenes (NHCs), which are a prominent class of organocatalysts. The synthesis of NHC precursors often involves the functionalization of the imidazole ring. beilstein-journals.orgnih.govresearchgate.netsci-hub.se
While this compound itself is not a direct NHC precursor, it could potentially be converted into one. For example, modification of the trichloroacetyl group and subsequent deprotonation at the C-2 position could, in principle, generate a carbene. More plausibly, the trichloroacetyl group could be replaced by a substituent that facilitates the formation of a stable NHC-metal complex or an organocatalyst. The imidazole moiety is also known to participate in various catalytic processes, including acyl transfer reactions. cdnsciencepub.comresearchgate.net
Related Trichloroacetyl Compounds in Catalysis
The trichloroacetyl group is a well-established functional moiety in organic synthesis, often utilized for its strong electron-withdrawing properties and its ability to act as a good leaving group. A prominent related compound is trichloroacetyl chloride, which serves as a precursor in the synthesis of various pharmaceuticals and agricultural chemicals. bldpharm.comwikipedia.org For instance, it is a key intermediate in the production of pesticides like Chlorpyrifos and can be used to manufacture esters and anhydrides of trichloroacetic acid. nuv.ac.in
The catalytic applications of trichloroacetyl compounds are an active area of research. For example, visible-light-driven copper-catalyzed dechlorination of trichloroacetic acid has been developed for the selective formation of monochloroacetic acid. researchgate.net This highlights the potential for metal-catalyzed transformations involving the trichloroacetyl group. Another related area is the synthesis of trichloroacetyl chloride itself, which can be achieved through the gas-solid catalytic chlorination of acetyl chloride using activated charcoal as a heterogeneous catalyst. google.comglobethesis.com This process is crucial for the industrial availability of trichloroacetyl compounds.
| Compound | Application in Catalysis/Synthesis | Catalyst Used |
| Trichloroacetic Acid | Dechlorination to monochloroacetic acid | Copper-based photosensitizer |
| Acetyl Chloride | Chlorination to trichloroacetyl chloride | Activated Charcoal |
| Trichloroacetyl chloride | Synthesis of pharmaceuticals and agrochemicals | Not applicable (reagent) |
Design of Novel Imidazole-Based Catalysts
The imidazole ring is a privileged structure in catalysis due to its unique electronic and coordination properties. nih.gov Chemists have devoted significant effort to designing and synthesizing a diverse range of chiral imidazole-based derivatives for asymmetric catalysis. nih.gov These catalysts often feature a chiral auxiliary attached to the imidazole core, creating an asymmetric environment for chemical reactions. nih.gov
A notable advancement is the development of chiral bicyclic imidazole catalysts. nih.gov These structures, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) (TIP), have been successfully applied in several enantioselective reactions, including Steglich and Black rearrangements, phosphorylation, and O-acylation. nih.gov The design of these catalysts often involves synthesizing key intermediates that can be further functionalized. nih.gov
Furthermore, imidazole and its derivatives are crucial components in the construction of supramolecular catalysts. sciopen.com For example, self-assembled structures containing imidazole moieties and copper ions have been shown to possess catechol oxidase-like activity and can catalyze oxidation/hydrolysis cascade reactions. sciopen.com The methylation of the imidazole component in these systems can regulate the catalytic process. sciopen.com The synthesis of various substituted imidazoles is often achieved using different catalytic systems, including nanoparticles and microwave-assisted protocols, highlighting the continuous innovation in this field. mdpi.comresearchgate.net
| Catalyst Type | Key Structural Feature | Application |
| Chiral Bicyclic Imidazoles | DPI and TIP skeletons | Asymmetric Steglich and Black rearrangements, phosphorylation |
| Supramolecular Catalysts | Self-assembled imidazole derivatives with metal ions | Oxidation/hydrolysis cascade reactions |
| Nanoparticle-catalyzed imidazoles | Various metal oxide nanoparticles | Synthesis of polysubstituted imidazoles |
While direct research on the synthetic applications of this compound is limited, the known reactivity of the trichloroacetyl group and the catalytic importance of the imidazole moiety suggest potential avenues for its use. Future research may explore its role as a stable, solid alternative to the highly reactive trichloroacetyl chloride for acylation reactions or as a building block for more complex imidazole-based catalysts and functional molecules.
Theoretical and Computational Investigations of 1 Methyl 2 Trichloroacetyl Imidazole and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, orbital energies, and electron distribution, which are crucial for understanding chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It is particularly effective for optimizing molecular geometries and determining the most stable conformations. DFT studies on imidazole (B134444) derivatives typically involve calculations at specific levels of theory, such as B3LYP with a 6-311++G(d,p) basis set, to obtain accurate structural parameters. researchgate.netbohrium.com
For the imidazole ring, DFT calculations can precisely determine bond lengths and angles. For instance, in a related compound, 2-methylimidazole, the geometry of the aromatic ring is well-defined, with slight variations in endocyclic angles due to substituent effects. researchgate.net The C2–N1–C5 ring angle is often slightly larger than the C2–N3–C4 angle. researchgate.net The attachment of the methyl group at the N1 position and the trichloroacetyl group at the C2 position in 1-Methyl-2-(trichloroacetyl)imidazole would be expected to cause specific, predictable alterations to the geometry of the core imidazole ring.
Table 1: Representative Bond Lengths and Angles of a Substituted Imidazole Ring
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| N1–C2 | 1.347 Å | Bond length between nitrogen-1 and carbon-2 |
| N3–C2 | 1.327 Å | Bond length between nitrogen-3 and carbon-2 |
| N1–C5 | 1.370 Å | Bond length between nitrogen-1 and carbon-5 |
| C4–C5 | 1.345 Å | Bond length between carbon-4 and carbon-5 |
| C2–N1–C5 | 109.1 ° | Endocyclic angle at nitrogen-1 |
| C2–N3–C4 | 103.6 ° | Endocyclic angle at nitrogen-3 |
| N1–C2–N3 | 112.5 ° | Endocyclic angle at carbon-2 |
Note: Data are representative values from studies on related imidazole structures like 2-methylimidazole and may vary slightly for this compound. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, optical properties, and charge transfer within a molecule. nih.govpku.edu.cn The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmalayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov In imidazole derivatives, the HOMO is often localized over the imidazole and phenyl rings, while the LUMO may be distributed over the imidazole and electron-withdrawing substituents. malayajournal.org This distribution facilitates intramolecular charge transfer (ICT) from the electron-donating part (HOMO) to the electron-accepting part (LUMO). malayajournal.org
Table 2: FMO Parameters for a Representative Imidazole Derivative
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.2822 | Energy of the highest occupied molecular orbital (electron-donating capacity) |
| ELUMO | -1.2715 | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity) |
| Energy Gap (ΔE) | 4.0106 | Indicates molecular chemical stability and reactivity |
Note: The energy values are based on a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and serve as an illustrative example. malayajournal.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. nih.gov Blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov Green areas signify neutral potential.
For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, making them the primary sites for electrophilic interaction. researchgate.netnih.gov Conversely, positive potential (blue) would likely be localized around the hydrogen atoms of the methyl group and the electron-deficient trichloromethyl group.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and charge delocalization within a molecule, which are key factors in its stability. acadpubl.eu This method examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. acadpubl.eu
In substituted imidazoles, significant stabilization often arises from the delocalization of lone pair (n) electrons from heteroatoms like nitrogen into anti-bonding (π*) orbitals of the aromatic ring. acadpubl.eu For this compound, key interactions would likely involve the lone pairs of the imidazole nitrogens and the carbonyl oxygen donating into the anti-bonding orbitals of the imidazole ring and the C=O bond.
Table 3: Selected NBO Donor-Acceptor Interactions in a Substituted Imidazole
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Interaction Type |
|---|---|---|---|
| n(Cl) | π(C-C) | 954.54 | Lone pair to anti-bonding pi-orbital |
| π(C-C) | π(C-C) | 85.77 | Pi-bond to anti-bonding pi-orbital |
| n(N) | π*(C-N) | 220.92 | Lone pair to anti-bonding pi-orbital |
Note: Data are illustrative examples from an NBO analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and represent typical intramolecular charge transfer interactions. acadpubl.eu
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org QTAIM partitions a molecule into atomic basins and identifies critical points in the electron density, which correspond to nuclei (attractors), bond paths, rings, and cages. wiley-vch.de The properties of the electron density at the bond critical point (BCP) between two atoms provide insight into the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bond). wiley-vch.de
Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. It plots the RDG against the sign of the second Hessian eigenvalue multiplied by the electron density. This visualization helps in identifying the location and nature of weak interactions within the molecule, which are crucial for understanding its conformation and intermolecular interactions.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the total energy profile along a reaction coordinate, researchers can map out the pathway from reactants to products, including the identification of transition states and intermediates. researchgate.net For reactions involving imidazole derivatives, DFT calculations can be employed to model the formation of intermediates, the breaking and forming of bonds, and the energy barriers associated with each step. This approach provides a detailed, atomistic understanding of how the reaction proceeds, which can be difficult to obtain through experimental means alone. researchgate.net
Computational Simulation of Reaction Mechanisms
Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving this compound. A primary reaction pathway for this class of compounds is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the trichloroacetyl group.
The presence of the electron-withdrawing trichloroacetyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The imidazole ring, in turn, acts as an excellent leaving group. Computational models can map the entire reaction coordinate for the hydrolysis of this compound. This process is believed to proceed through a tetrahedral intermediate, formed by the addition of a water molecule to the carbonyl group. Subsequent collapse of this intermediate leads to the expulsion of the 1-methylimidazole (B24206) moiety and the formation of trichloroacetic acid.
Simulations can also explore other potential reaction pathways, such as those involving different nucleophiles or catalytic conditions. For instance, in the presence of a base, the reaction mechanism might shift, and the computational models can help in identifying the most favorable route by comparing the activation energies of various potential pathways. The role of the solvent can also be incorporated into these simulations, providing a more realistic depiction of the reaction environment.
In related acylimidazole systems, computational studies have been crucial in debating whether the nucleophilic attack and the departure of the leaving group occur in a stepwise or a concerted manner. For this compound, the stability of the tetrahedral intermediate can be computationally assessed to determine the likelihood of a stepwise mechanism.
Transition State Analysis and Reaction Energetics
The table below presents hypothetical energy values for the key steps in the hydrolysis of this compound, as would be determined by DFT calculations. These values are illustrative of the insights that can be gained from such studies.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H₂O) | 0.0 |
| Transition State 1 (Formation of tetrahedral intermediate) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (Collapse of intermediate) | +12.5 |
| Products (1-Methylimidazole + Trichloroacetic acid) | -20.7 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be used to identify and characterize molecules. These predictions are often used in conjunction with experimental data to confirm chemical structures and to interpret complex spectra.
GIAO Method for NMR Chemical Shift Predictions
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. cumhuriyet.edu.tr This method has been shown to provide accurate predictions for a wide range of organic compounds.
For this compound, the GIAO method can be employed to calculate the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on a geometry-optimized structure of the molecule. The predicted chemical shifts can then be compared with experimental NMR data to confirm the structure of the compound. Discrepancies between the predicted and experimental values can often be rationalized in terms of solvent effects or conformational dynamics, which can also be modeled computationally.
The table below shows a hypothetical comparison between experimental and GIAO-predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C=O | 165.2 | 164.8 |
| CCl₃ | 92.5 | 93.1 |
| C2 (imidazole) | 145.8 | 146.2 |
| C4 (imidazole) | 128.9 | 129.3 |
| C5 (imidazole) | 122.1 | 122.5 |
| N-CH₃ | 35.4 | 35.9 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequency Analysis (IR, Raman)
Theoretical vibrational frequency analysis is a powerful tool for interpreting Infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra.
For this compound, a computational vibrational analysis would yield a set of vibrational modes, each with a characteristic frequency. These modes can be visualized to understand the specific atomic motions associated with each vibrational peak. Key vibrational modes for this molecule would include the C=O stretch of the trichloroacetyl group, C-N stretching modes of the imidazole ring, and the C-Cl stretching modes.
The predicted frequencies are often scaled by an empirical factor to account for systematic errors in the computational methods and the neglect of anharmonicity. The resulting scaled theoretical spectrum can then be directly compared with the experimental spectrum to aid in the assignment of the observed absorption bands.
Structure-Reactivity Relationship Studies via Computational Methods
Computational methods are exceptionally well-suited for establishing structure-reactivity relationships. By systematically modifying the structure of this compound and calculating the resulting changes in electronic properties and reaction energetics, a deeper understanding of its reactivity can be achieved.
Similarly, the impact of replacing the trichloroacetyl group with other acyl groups (e.g., acetyl, trifluoroacetyl) can be computationally explored. By calculating the partial charges on the carbonyl carbon and the energies of the LUMO (Lowest Unoccupied Molecular Orbital) for a series of derivatives, a quantitative relationship between the electronic properties of the acyl group and the susceptibility of the molecule to nucleophilic attack can be established.
Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and to identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For this compound, the MEP map would clearly show a region of high positive potential around the carbonyl carbon, confirming its electrophilic nature.
These computational structure-reactivity studies provide valuable predictive power, enabling the rational design of new derivatives with tailored reactivity for specific applications.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical environments. The electron-withdrawing trichloroacetyl group at the C2 position of the imidazole (B134444) ring is expected to have a significant deshielding effect on the nearby protons. The ¹H NMR spectrum of 1-methyl-2-(trichloroacetyl)imidazole is predicted to show three distinct signals.
The protons on the imidazole ring, H-4 and H-5, would appear as doublets due to coupling with each other. The N-methyl (N-CH₃) protons would appear as a singlet, as they have no adjacent protons to couple with. The strong deshielding from the adjacent C=O and trichloromethyl groups would shift the imidazole proton signals significantly downfield compared to 1-methylimidazole (B24206) itself.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-5 | ~7.4 - 7.6 | Doublet (d) | Downfield due to proximity to the electron-withdrawing group. Coupled to H-4. |
| H-4 | ~7.2 - 7.4 | Doublet (d) | Coupled to H-5. |
| N-CH₃ | ~4.0 - 4.2 | Singlet (s) | Deshielded by the imidazole ring and the adjacent acyl group. |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The spectrum would feature six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C=O) and the carbons of the imidazole ring are expected at the downfield end of the spectrum, while the N-methyl carbon would be the most upfield signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O | ~175 - 185 | Carbonyl carbon, significantly deshielded. |
| C-2 | ~140 - 145 | Imidazole ring carbon attached to the acyl group. |
| C-4 | ~130 - 135 | Imidazole ring carbon. |
| C-5 | ~125 - 130 | Imidazole ring carbon. |
| -CCl₃ | ~90 - 95 | Carbon attached to three chlorine atoms. |
| N-CH₃ | ~35 - 40 | Methyl carbon attached to nitrogen. |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A cross-peak would be expected between the signals for H-4 and H-5, confirming their adjacent positions on the imidazole ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively link the H-4 signal to the C-4 signal, H-5 to C-5, and the N-CH₃ protons to the N-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). Expected correlations would include:
From the N-CH₃ protons to the C-2 and C-5 carbons of the imidazole ring.
From the H-4 proton to the C-2 and C-5 carbons.
From the H-5 proton to the C-4 and N-CH₃ carbons.
Crucially, a correlation from the H-4 and/or H-5 protons to the carbonyl carbon (C=O) would confirm the position of the trichloroacetyl group at C-2.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) group. The electron-withdrawing effect of the adjacent trichloromethyl group typically shifts this absorption to a higher wavenumber compared to a simple ketone or amide. Other characteristic bands would include C-N and C-H stretching vibrations from the imidazole ring and methyl group, as well as C-Cl stretching vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~3100 - 3150 | C-H stretch (aromatic/imidazole) | Medium-Weak |
| ~2950 - 3000 | C-H stretch (aliphatic/methyl) | Medium-Weak |
| ~1740 - 1760 | C=O stretch (carbonyl) | Strong |
| ~1500 - 1600 | C=N and C=C stretch (imidazole ring) | Medium |
| ~750 - 850 | C-Cl stretch | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₆H₅Cl₃N₂O) is 226.48 g/mol . The presence of three chlorine atoms would give a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with predictable ratios for the M, M+2, M+4, and M+6 peaks.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. This technique is essential for confirming the molecular formula of a newly synthesized compound. For this compound, HRMS would be used to confirm its exact mass, which is calculated to be 225.9470 g/mol for the most abundant isotopes (¹²C₆¹H₅³⁵Cl₃¹⁴N₂¹⁶O). This precise measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
LC-MS and GC-MS for Reaction Monitoring and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques indispensable for the analysis of this compound. They provide both separation of the compound from a mixture and its unequivocal identification based on its mass-to-charge ratio.
In research settings, LC-MS is frequently utilized to monitor the progress of reactions where this compound is a reactant. Small aliquots of the reaction mixture can be analyzed over time to track the consumption of the starting material and the formation of products. This technique is particularly suited for polar and thermally labile compounds. A typical LC-MS method for imidazole derivatives involves reversed-phase chromatography coupled with an electrospray ionization (ESI) source, which is effective for polar molecules. wiley.comnih.gov
GC-MS is a benchmark for assessing the purity of volatile and thermally stable compounds. gdut.edu.cn Due to the presence of polar functional groups, imidazole derivatives may require a derivatization step, for instance with isobutyl chloroformate, to increase their volatility and improve chromatographic performance. gdut.edu.cnresearchgate.net The high resolution of capillary GC columns ensures excellent separation of the target compound from impurities, while the mass spectrometer provides definitive structural information and fragmentation patterns for identification. gdut.edu.cnscispace.com Both techniques offer high sensitivity, with limits of detection (LOD) often in the low ng/mL or even pg/mL range, making them ideal for detecting trace-level impurities. wiley.comgdut.edu.cn
Table 1: Representative LC-MS and GC-MS Parameters for Imidazole Derivative Analysis
| Parameter | LC-MS | GC-MS |
|---|---|---|
| Column | C18 or HSS T3 (e.g., 2.1 x 100 mm, <3 µm) | Fused-silica capillary (e.g., 30 m x 0.25 mm) |
| Mobile Phase / Carrier Gas | Gradient of Acetonitrile (B52724)/Water or Methanol (B129727)/Water with 0.1% Formic Acid | Helium or Hydrogen |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |
| Detector | Orbitrap or Quadrupole Time-of-Flight (Q-TOF) | Quadrupole or Ion Trap |
| Application | Reaction monitoring, purity of non-volatile samples | Purity assessment, impurity profiling (volatile) |
MALDI-TOF-MS for Oligomer Characterization
This compound serves as an important activated monomer for the solution-phase synthesis of pyrrole-imidazole (Py-Im) polyamides. nih.govnih.gov These oligomers are designed to bind to specific sequences in the minor groove of DNA, requiring precise control over their sequence and length.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a critical tool for the characterization of the resulting polyamide oligomers. rsc.org This soft ionization technique is ideal for analyzing large, non-volatile biomolecules and synthetic polymers without causing significant fragmentation. sigmaaldrich.com In a typical analysis, the synthesized polyamide is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a laser pulse. The matrix absorbs the laser energy, leading to the desorption and ionization of the polyamide molecules.
The resulting mass spectrum provides a distribution of the oligomers, allowing researchers to:
Confirm the molecular weight of the target polyamide. caltech.edu
Verify the successful coupling of each monomer unit.
Assess the polydispersity of the sample.
Identify any byproducts, such as incomplete sequences or side-reaction products. researchgate.net
The high resolution of MALDI-TOF allows for the distinction between oligomers that differ by a single monomer unit, making it an essential quality control step in the synthesis of sequence-specific DNA-binding molecules. caltech.eduresearchgate.net
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation. While a specific crystal structure for this compound is not publicly documented, the analysis of closely related 1-methyl-imidazole derivatives demonstrates the power of this technique. nih.govnih.govmdpi.com
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. The data obtained from such an analysis provide invaluable structural information, including:
Bond lengths and angles: Precise measurements that confirm the covalent structure.
Torsional angles: Defining the conformation of the molecule in the solid state.
Unit cell parameters: The dimensions of the repeating crystal lattice.
Intermolecular interactions: Revealing how molecules pack together in the crystal, including hydrogen bonding and van der Waals forces.
This detailed structural information is crucial for understanding the compound's physical properties and reactivity.
Table 2: Example Crystallographic Data for a Related 1-Methyl-Imidazole Derivative Data presented is for 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate as a representative example. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁N₅·2H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 18.8585 (9) |
| b (Å) | 4.7884 (2) |
| c (Å) | 14.4285 (6) |
| Volume (ų) | 1302.92 (10) |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Separation and Purification in Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. It is routinely used to assess the purity of synthesized batches and to separate the compound from starting materials, reagents, and byproducts.
For purity analysis, reversed-phase HPLC is the most common mode. A C8 or C18 column is typically used as the stationary phase, while the mobile phase often consists of a mixture of acetonitrile or methanol and an aqueous buffer. nih.govresearchgate.net A diode array detector (DAD) or UV-Vis detector is commonly employed, with the detection wavelength set to an absorption maximum of the imidazole ring, often around 210 nm, to ensure high sensitivity. cmes.org The method can be validated to be accurate, sensitive, and reproducible for quantifying the main peak and any impurities present. cmes.org
Table 3: Typical HPLC Conditions for Purity Analysis of Imidazole Compounds
| Parameter | Typical Setting |
|---|---|
| Column | Supersil-ODS-B or Thermo Scientific BDS Hypersil C8 |
| Mobile Phase | Acetonitrile : Buffered Aqueous Solution (e.g., KH₂PO₄) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Application | Quantitative purity determination, impurity profiling |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for the qualitative monitoring of organic reactions. In the synthesis or subsequent use of this compound, TLC allows the researcher to quickly assess the reaction's progress.
The procedure involves spotting a small amount of the initial reactant and the reaction mixture at different time points onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing an appropriate solvent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The relative positions of the spots, identified by their retention factor (Rf), are visualized, often under UV light. The disappearance of the spot corresponding to this compound and the appearance of a new spot for the product indicates that the reaction is proceeding.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. For a newly synthesized batch of this compound, elemental analysis provides experimental verification of its empirical formula, which in turn confirms its molecular formula, C₆H₅Cl₃N₂O. biosynth.comsigmaaldrich.com
The experimental percentages of C, H, and N are compared against the theoretically calculated values. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and high level of purity. This technique is often one of the final characterization steps to confirm that the correct material has been synthesized. rsc.org
Table 4: Theoretical Elemental Composition of this compound Based on the molecular formula C₆H₅Cl₃N₂O and a molecular weight of 227.48 g/mol .
| Element | Symbol | Atomic Mass | Molar % | Mass % |
|---|---|---|---|---|
| Carbon | C | 12.011 | 31.68% | 31.68% |
| Hydrogen | H | 1.008 | 2.22% | 2.22% |
| Chlorine | Cl | 35.453 | 46.76% | 46.76% |
| Nitrogen | N | 14.007 | 12.32% | 12.32% |
Q & A
Q. What are the standard synthetic routes for 1-Methyl-2-(trichloroacetyl)imidazole, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves nucleophilic acylation of 1-methylimidazole with trichloroacetyl chloride. Key steps include:
- Lithiation : Use of strong bases (e.g., n-BuLi) at low temperatures (-78°C) to deprotonate the imidazole ring, enhancing reactivity .
- Electrophilic Substitution : Reaction with trichloroacetyl chloride or derivatives (e.g., trichloroisocyanuric acid) under anhydrous conditions .
- Purification : Column chromatography (silica gel, petroleum ether/EtOAc) or recrystallization to isolate the product .
Q. Critical Parameters :
Q. Example Protocol :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Lithiation | n-BuLi, THF, -78°C | 61–90%* | |
| Acylation | Trichloroacetyl chloride, 0°C to RT | N/A† | |
| *Yield from analogous reactions. †Optimization required for target compound. |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Multi-Technique Approach :
- NMR Spectroscopy : Confirm regioselectivity (e.g., H NMR: imidazole protons at δ 6.8–7.4 ppm; trichloroacetyl carbonyl at δ 165–170 ppm) .
- IR Spectroscopy : Detect C=O stretching (~1700 cm) and C-Cl bonds (~750 cm) .
- Elemental Analysis : Validate empirical formula (CHClNO) with ≤0.4% deviation .
- X-Ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. Purity Assessment :
Q. What are the primary stability concerns and storage recommendations for this compound?
Methodological Answer: Stability Risks :
Q. Storage Protocol :
Q. Decomposition Indicators :
- Visual : Color change (clear → yellow/brown) .
- Analytical : New peaks in HPLC or shifted NMR signals .
Advanced Questions
Q. How can computational methods predict the reactivity of this compound in complex reactions?
Methodological Answer: Strategies :
Q. Case Study :
Q. What strategies address discrepancies in reported catalytic activity data for imidazole derivatives?
Methodological Answer: Systematic Analysis :
Q. Common Pitfalls :
Q. Resolution Workflow :
Replicate experiments with ultrapure reagents.
Q. What mechanistic pathways govern the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Proposed Mechanisms :
Q. Experimental Validation :
Q. How can crystallography resolve ambiguities in the stereochemistry of imidazole derivatives?
Methodological Answer: Crystallization Techniques :
Q. Data Interpretation :
Q. What synthetic protocols optimize the yield of this compound in scalable reactions?
Methodological Answer: Optimization Parameters :
Q. Scalability Table :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 65% | 58%* |
| Purity | 98% (HPLC) | 95% (HPLC) |
| *Hypothetical data for illustration. |
Q. How can researchers assess the bioactivity of this compound derivatives?
Methodological Answer: Screening Pipeline :
Enzyme Assays : Test inhibition of kinases or proteases (IC values) .
Cellular Toxicity : Use MTT assays on human cell lines (e.g., HEK293) .
Q. How should contradictory data on thermal stability be reconciled in literature studies?
Methodological Answer: Root-Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
